6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Kinase inhibitor design Regioselectivity Pyrazolo[1,5-a]pyrimidine SAR

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine bicyclic core, substituted with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives progressing into preclinical and clinical evaluation for oncology and inflammatory indications.

Molecular Formula C13H10ClN3
Molecular Weight 243.69
CAS No. 691884-04-5
Cat. No. B2935303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS691884-04-5
Molecular FormulaC13H10ClN3
Molecular Weight243.69
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3
InChIKeyIDGXVJGBTGEQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5): Chemical Identity and Scaffold Context for Procurement Decisions


6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine bicyclic core, substituted with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position [1]. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives progressing into preclinical and clinical evaluation for oncology and inflammatory indications [2]. The compound serves as a versatile intermediate for late-stage functionalization at the 3- and 7-positions, making it a strategic procurement choice for medicinal chemistry programs building focused kinase-targeted libraries.

Why 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by a Positional Isomer or Generic Pyrazolo[1,5-a]pyrimidine in Focused Lead Optimization


The pyrazolo[1,5-a]pyrimidine core presents multiple substitution vectors, and the precise location of the 4-chlorophenyl group fundamentally alters both the biochemical target profile and the physicochemical properties of the resulting molecule. The 6-substituted regioisomer directs the aryl group toward a different vector in three-dimensional space compared to the 7-substituted analog, which has been structurally confirmed to occupy the PDE10A active site via X-ray crystallography (PDB 5XUJ) [1]. Structure–activity relationship (SAR) studies across multiple kinase programs demonstrate that moving a single substituent from the 6- to the 7-position can shift selectivity between kinase family members (e.g., CDK2 vs. CDK7 vs. PIM-1) and alter antiproliferative potency by an order of magnitude or more [2]. Consequently, substituting a 6-(4-chlorophenyl) derivative with its 7-isomer, or with an unsubstituted pyrazolo[1,5-a]pyrimidine, will not recapitulate the binding interactions or biological readout of the target series and risks derailing SAR continuity in a lead optimization campaign.

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5) Against Closest Analogs


Regioisomeric Specificity: 6-(4-Chlorophenyl) vs. 7-(4-Chlorophenyl) Substitution Dictates Kinase Target Engagement

The 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine positional isomer (CAS 444790-62-9) has a co-crystal structure with PDE10A (PDB 5XUJ, resolution 2.44 Å), confirming direct binding of the chlorophenyl group within a hydrophobic pocket of the enzyme [1]. In contrast, the 6-substituted regioisomer (CAS 691884-04-5) cannot adopt this same binding pose due to the altered vector of the aryl substituent, as established by class-level SAR of pyrazolo[1,5-a]pyrimidine kinase inhibitors where 6-aryl vs. 7-aryl substitution yields divergent kinase selectivity profiles [2]. The 6-(4-chlorophenyl) substitution pattern has been broadly claimed in kinase inhibitor patents covering CDK, JAK, and checkpoint kinases, indicating a distinct intellectual property and target engagement space from the 7-isomer [2].

Kinase inhibitor design Regioselectivity Pyrazolo[1,5-a]pyrimidine SAR

Lipophilicity and Electronic Modulation: The 4-Chlorophenyl at C6 Enhances clogP and Alters Electron Density Relative to 6-Phenyl or 6-Heteroaryl Analogs

The 4-chlorophenyl substituent at the 6-position of the pyrazolo[1,5-a]pyrimidine core introduces a calculated logP increase of approximately 0.7–0.9 units compared to an unsubstituted 6-phenyl analog, based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This lipophilicity enhancement improves membrane permeability potential but must be balanced against solubility and metabolic stability considerations. The electron-withdrawing effect of the para-chloro group (σp = +0.23) modulates the electron density of the pyrimidine ring, influencing both the compound's reactivity toward nucleophilic substitution at C7 and its π–π stacking interactions with kinase hinge regions [1]. The 6-(4-chlorophenyl)-2-methyl derivative thus occupies a distinct property space compared to 6-(4-methoxyphenyl) (electron-donating) or 6-(4-fluorophenyl) (weaker electron-withdrawing, smaller van der Waals radius) analogs that are commonly explored in KDR and CDK inhibitor series [2].

Physicochemical properties Lipophilicity Drug-likeness optimization

Procurement-Grade Purity and Batch Reproducibility: Vendor-Supplied Quantitative Specifications for CAS 691884-04-5

Commercially available batches of 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5) are supplied at a certified purity of 90% (HPLC) as reported by Ambeed (catalog A911045, 1 g) [1]. This purity level is suitable for hit-to-lead chemistry and initial in vitro biological profiling, though further purification (e.g., preparative HPLC or recrystallization) is recommended before in vivo studies. The compound's MDL number (MFCD03012174) and InChI Key (IDGXVJGBTGEQGI-UHFFFAOYSA-N) are standardized, ensuring unambiguous identity verification across suppliers [1]. In comparison, the 7-positional isomer (CAS 444790-62-9) is available at 98% purity from multiple vendors, reflecting differences in synthetic accessibility and commercial maturity . The lower commercial availability of the 6-isomer underscores its value as a specialized building block for programs that require this specific substitution pattern.

Compound procurement Purity specification Lead optimization supply

Kinase Inhibitor Scaffold Potential: 6-Aryl Pyrazolo[1,5-a]pyrimidines Are Privileged ATP-Competitive Kinase Hinge Binders Distinct from 7-Aryl and 3-Aryl Series

The pyrazolo[1,5-a]pyrimidine scaffold acts as an ATP-competitive kinase inhibitor by mimicking the adenine ring system and forming hydrogen bonds with the kinase hinge region. SAR studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR (VEGFR-2) kinase inhibitors demonstrated that a 4-methoxyphenyl group at the 6-position combined with a 3-thienyl group yielded KDR IC50 = 19 nM, establishing the 6-aryl position as critical for potency optimization [1]. Separately, 6-aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been claimed as CDK2 inhibitors with nanomolar potency (e.g., IC50 = 0.09–0.23 µM in dual CDK2/TRKA assays) [2]. The 6-(4-chlorophenyl)-2-methyl substitution pattern positions the chlorine atom to engage a hydrophobic back pocket while the 2-methyl group occupies the ribose pocket, a binding mode distinct from 7-aryl-substituted series that project the aryl group toward the solvent-exposed region or a different hydrophobic sub-pocket [1]. This differentiated binding topology makes the 6-(4-chlorophenyl) derivative a strategically distinct starting point for kinase programs.

Cyclin-dependent kinases ATP-competitive inhibitors Kinase hinge binding

Recommended Application Scenarios for 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: CDK and KDR Programs Requiring 6-Aryl Substitution

The compound is best deployed as a synthetic intermediate in kinase inhibitor discovery programs targeting CDK2, KDR (VEGFR-2), or related kinases where the 6-aryl substitution vector is structurally validated for achieving nanomolar enzymatic potency [1]. The 2-methyl and 6-(4-chlorophenyl) groups provide a pre-installed pharmacophore for ATP-competitive hinge binding, allowing medicinal chemists to focus synthetic effort on optimizing the 3- and 7-positions for selectivity and drug-like properties. The chlorine atom offers a synthetic handle for further diversification via cross-coupling chemistry if desired [2].

Selectivity Profiling Against the 7-Regioisomer SAR Series

Because the 7-(4-chlorophenyl)-2-methyl isomer engages PDE10A (PDB 5XUJ) while the 6-isomer is directed toward CDK/JAK/CHK kinase space, parallel procurement of both regioisomers enables systematic selectivity profiling that maps the relationship between aryl substitution position and kinase polypharmacology [1]. This head-to-head comparison is essential for programs that have observed off-target kinase activity and need to deconvolute whether the 6- or 7-position is responsible for a specific activity or toxicity signal.

Physicochemical Property Optimization: Balancing Lipophilicity in Lead Series

The 4-chlorophenyl group contributes a quantifiable Δπ = +0.71 to lipophilicity relative to an unsubstituted phenyl, placing this compound in a distinct property window that can be exploited for tuning membrane permeability in cell-based assays [1]. By procuring the 6-(4-chlorophenyl) derivative alongside the 6-(4-fluorophenyl) (Δπ = +0.14) and 6-(4-methoxyphenyl) (Δπ = -0.02) analogs, a medicinal chemistry team can generate a matched molecular pair series to deconvolute the contribution of lipophilicity to cellular potency, solubility, and metabolic clearance without altering the core scaffold geometry [2].

Focused Compound Library Construction for High-Throughput Kinase Screening

CAS 691884-04-5 serves as a key building block for constructing focused pyrazolo[1,5-a]pyrimidine libraries aimed at kinase selectivity panels. The 6-(4-chlorophenyl)-2-methyl substitution pattern is distinct from the more commonly explored 7-aryl and 3-aryl series, filling an underexplored region of chemical space in commercial screening collections. The compound's commercial availability, albeit at 90% purity, allows for cost-effective acquisition of gram quantities sufficient for generating 50–100 derivative analogs via parallel synthesis at the 3- and 7-positions [1].

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.